molecular formula C13H9F2NO B1453506 2-(2,6-Difluorobenzoyl)-3-methylpyridine CAS No. 1187165-68-9

2-(2,6-Difluorobenzoyl)-3-methylpyridine

Cat. No. B1453506
CAS RN: 1187165-68-9
M. Wt: 233.21 g/mol
InChI Key: KNWDRGVQNOEQFV-UHFFFAOYSA-N
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Description

“2,6-Difluorobenzoyl chloride” has been used in the preparation of a series of novel 2-aryl substituted 4H-3,1-benzoxazin-4-ones, regioselective synthesis of 3,6-disubstituted-2-aminoimidazo[1,2-a]pyridine, and Friedel-Crafts acylation reaction of toluene, anisol, thioanisol, 4-phenoxyacetophenone and N,N-diacetyl-4-phenoxyaniline .


Molecular Structure Analysis

The molecular formula for “2,6-Difluorobenzoyl fluoride” is C7H3F3O with an average mass of 160.093 Da . For “2,6-Difluorobenzoyl chloride”, the molecular formula is C7H3ClF2O with an average mass of 176.548 Da .


Physical And Chemical Properties Analysis

“2,6-Difluorobenzoyl chloride” has a density of 1.4±0.1 g/cm3, a boiling point of 186.5±0.0 °C at 760 mmHg, and a melting point of 128-132 °C (lit.) . It is insoluble in water and poorly soluble in apolar organic solvents .

Scientific Research Applications

1. Molecular and Crystal Structure Analysis

Studies have explored the crystal structures of related organic acid-base salts, such as 2-amino-6-methylpyridinium 3-methylbenzoate, which share structural similarities with 2-(2,6-Difluorobenzoyl)-3-methylpyridine. These compounds are characterized using techniques like FTIR, NMR, and X-ray diffraction, providing insights into ionic structures and supramolecular architectures, which are essential for understanding the properties of 2-(2,6-Difluorobenzoyl)-3-methylpyridine (Thanigaimani et al., 2015).

2. Construction of Lanthanide Ternary Complexes

Research has been conducted on the formation of lanthanide ternary complexes using compounds like 2,4-difluorobenzoic acid and 5,5'-dimethyl-2,2'–bipyridine, which are structurally related to 2-(2,6-Difluorobenzoyl)-3-methylpyridine. These studies involve X-ray diffraction and luminescence properties, contributing to the understanding of the molecular structure and potential applications in fields like materials science and luminescence (Du, Ren, & Zhang, 2020).

3. Synthesis and Antitumor Activity

Related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and studied for their antitumor activities. These studies provide a basis for understanding the potential biomedical applications of 2-(2,6-Difluorobenzoyl)-3-methylpyridine, especially in the development of novel therapeutic agents (Grivsky et al., 1980).

4. Coordination Chemistry and Luminescent Compounds

Research on derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which are structurally similar to 2-(2,6-Difluorobenzoyl)-3-methylpyridine, has shown their use in coordination chemistry. Highlights include applications in luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual thermal and photochemical transitions, indicating potential applications in bioimaging and material science (Halcrow, 2005).

Safety and Hazards

“2,6-Difluorobenzoyl isocyanate” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

(2,6-difluorophenyl)-(3-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-4-3-7-16-12(8)13(17)11-9(14)5-2-6-10(11)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWDRGVQNOEQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorobenzoyl)-3-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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